molecular formula C11H15FN2O3S B4393059 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B4393059
M. Wt: 274.31 g/mol
InChI Key: YXCUAIKUSCDNTH-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a fluorophenyl ring, an ethyl group, and a methylglycinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then further reacted with ethyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorophenyl ring may enhance the compound’s binding affinity and specificity towards certain proteins or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-methylglycinamide
  • N~2~-ethyl-N~2~-(4-chlorophenyl)sulfonyl-N~1~-methylglycinamide
  • N~2~-ethyl-N~2~-(4-bromophenyl)sulfonyl-N~1~-methylglycinamide

Uniqueness

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H19FN2O3S
  • Molecular Weight : 304.38 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its ability to modulate various biological targets, including enzymes and receptors.

This compound primarily functions by interacting with specific biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • In vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, it exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity compared to established inhibitors like SAHA (IC50 = 17.25 μM) .
  • In vivo Studies : In xenograft models, the compound showed a tumor growth inhibition (TGI) rate of approximately 48.89%, suggesting its efficacy in reducing tumor size in live models .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC3:

  • Selectivity : It displayed class I HDAC selectivity with an IC50 value of 95.48 nM against HDAC3 .
  • Mechanistic Insights : The inhibition of HDACs is associated with the promotion of apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeObservations
Antitumor ActivityIC50 = 1.30 μM against HepG2 cells; TGI = 48.89% in xenograft models
Enzyme InhibitionIC50 = 95.48 nM against HDAC3; promotes apoptosis
Receptor ModulationPotential modulation of various receptors involved in tumorigenesis

Case Study Example

In a study focused on developing selective HDAC inhibitors, this compound was identified as a promising lead compound due to its high potency and selectivity for HDAC3. This study utilized both in vitro and in vivo methodologies to assess the compound's efficacy, providing a comprehensive understanding of its biological profile .

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUAIKUSCDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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